2,2-dimethyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide
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Overview
Description
2,2-Dimethyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This specific compound is characterized by the presence of a phenyl group attached to the thiadiazole ring and a propanamide moiety with two methyl groups at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of hydrazonoyl halides with thiocyanates or thiosemicarbazides. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more saturated form.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl ring or the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2,2-Dimethyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, modulating their activity. The phenyl group and propanamide moiety can enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide: Similar structure but with an oxadiazole ring instead of a thiadiazole ring.
2,2-Dimethyl-N-(5-phenyl-1,3,4-triazol-2-yl)propanamide: Contains a triazole ring instead of a thiadiazole ring.
Uniqueness
2,2-Dimethyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. The sulfur atom in the thiadiazole ring can participate in unique interactions and reactions that are not possible with oxadiazole or triazole analogs.
Properties
IUPAC Name |
2,2-dimethyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c1-13(2,3)11(17)14-12-16-15-10(18-12)9-7-5-4-6-8-9/h4-8H,1-3H3,(H,14,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNICGMLVUMZNBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NN=C(S1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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